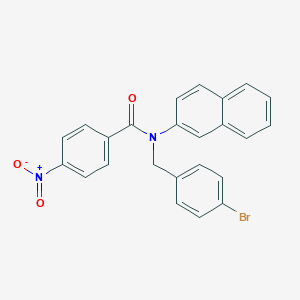
N1,N3-BIS(4-METHYL-2-NITROPHENYL)BENZENE-1,3-DICARBOXAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide is an organic compound with a complex molecular structure It is characterized by the presence of two 4-methyl-2-nitro-phenyl groups attached to an isophthalamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 4-methyl-2-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Reduction: Formation of N,N’-Bis-(4-methyl-2-aminophenyl)-isophthalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N,N’-Bis-(4-carboxy-2-nitrophenyl)-isophthalamide.
Aplicaciones Científicas De Investigación
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its binding to specific molecular targets.
Comparación Con Compuestos Similares
N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide can be compared with other similar compounds, such as:
N,N’-Bis-(4-methyl-2-nitrophenyl)-2,6-pyridinedicarboxamide: Similar structure but with a pyridine core instead of isophthalamide.
N,N’-Bis-(4-methyl-2-nitrophenyl)-terephthalamide: Similar structure but with a terephthalamide core.
N,N’-Bis-(4-methyl-2-nitrophenyl)-benzamide: Similar structure but with a benzamide core.
The uniqueness of N,N’-Bis-(4-methyl-2-nitro-phenyl)-isophthalamide lies in its specific isophthalamide core, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Fórmula molecular |
C22H18N4O6 |
|---|---|
Peso molecular |
434.4g/mol |
Nombre IUPAC |
1-N,3-N-bis(4-methyl-2-nitrophenyl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C22H18N4O6/c1-13-6-8-17(19(10-13)25(29)30)23-21(27)15-4-3-5-16(12-15)22(28)24-18-9-7-14(2)11-20(18)26(31)32/h3-12H,1-2H3,(H,23,27)(H,24,28) |
Clave InChI |
DAPXRSPZNDBOGK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=C(C=C3)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-methyl-2-(4-nitrophenyl)-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403372.png)
![(4E)-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403373.png)

![N-(4-chlorobenzyl)-N-[2-({2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B403380.png)
![N-(4-chlorobenzyl)-N-(2-{[2-(4-isopropoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B403381.png)
![N-{4-bromo-2-nitrophenyl}-N-{2-[2-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403382.png)
![(4E)-3-methyl-1-(4-nitrophenyl)-1H-pyrazole-4,5-dione 4-[(4-methoxy-2-nitrophenyl)hydrazone]](/img/structure/B403383.png)
![4-ethoxy-N-(4-methylphenyl)-N-{2-oxo-2-[2-(2,3,4-trimethylbenzylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B403384.png)
![N-(4-chlorobenzyl)-N-[2-({2-[(5-{4-nitrophenyl}-2-furyl)methylene]hydrazino}carbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B403386.png)
![N-(4-chlorobenzyl)-4-methyl-N-[2-({2-[4-(3-thietanyloxy)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B403388.png)

![N-(2,4-dimethylphenyl)-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B403394.png)
![2-[{4-nitrophenyl}(phenylsulfonyl)amino]-N-(2-methylpropyl)acetamide](/img/structure/B403395.png)

